molecular formula C48H98N4O23 B605821 Azido-PEG35 amine CAS No. 749244-38-0

Azido-PEG35 amine

Cat. No. B605821
M. Wt: 1099.32
InChI Key: MUYDHNADYGGZNC-UHFFFAOYSA-N
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Description

Azido-PEG35-amine is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG35-amine is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG35-amine is C72H146N4O35 . It has a molecular weight of 1627.95 g/mol .


Chemical Reactions Analysis

Azido-PEG35-amine contains an Azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG35-amine is a PEG derivative containing an azide group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Synthesis and Modification

  • Facile Synthesis for "Click" Conjugation : Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, including Azido-PEG35 amine, have been synthesized for conjugation via "click chemistry." This process involves the preparation of alpha-allyl-omega-hydroxyl PEG, followed by modifications for azido group introduction and functional group incorporation (Hiki & Kataoka, 2007).

  • Heterobifunctional Linker Synthesis : The synthesis of azido amine linkers, like those in Azido-PEG35, has been demonstrated for creating carbohydrate-fluorescein conjugates to study carbohydrate-binding proteins. These linkers, derived from tetraethylene glycol, can be applied to other PEG derivatives (Bertozzi & Bednarski, 1991).

Biomedical Applications

  • Dynamic Cell Adhesion and Migration : Azido-[polylysine-g-PEG] (APP), which includes Azido-PEG35 amine, has been used for dynamic cell adhesion. The addition of functional peptides to culture media can trigger rapid cell adhesion, offering applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

  • Hydrogel Formation for Drug Delivery : Azido-PEG35 amine has been used in synthesizing hydrogels with alkynated polyaspartamide via click chemistry. These hydrogels, characterized by in-situ gelation and swelling behavior, are potential candidates for drug delivery and tissue engineering applications (Huynh et al., 2013).

  • Preconditioning Agent Against Hypoxia/Reoxygenation Injury : Polyethylene glycol 35 kDa (PEG35), which includes Azido-PEG35 amine, has shown potential as a pharmacological tool in attenuating hepatic ischemia/reperfusion injury by enhancing autophagy and mitochondrial quality control (da Silva et al., 2022).

  • Selective Protein Modification : Targeted diazotransfer reagents have been used to modify proteins with azides selectively, an approach that could be enhanced by the use of Azido-PEG35 amine. This methodology is beneficial for synthesizing modified protein conjugates (Lohse et al., 2017).

  • Exosomal Uptake and Function Modulation : PEG35, encompassing Azido-PEG35 amine, modulates exosome-mediated inflammation and enhances the internalization of exosomes, highlighting its potential as an anti-inflammatory agent for biomedical purposes (Ferrero-Andrés et al., 2020).

  • Site-Specific PEGylation of Proteins : Azido-PEG35 amine has been used for the site-specific PEGylation of proteins, a strategy significant for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Material Science and Chemistry Applications

  • Polymer Functionalization and Drug Conjugation : Azido-PEG35 amine has been used in synthesizing azido-carrying biodegradable polymers for drug delivery applications, demonstrating the versatility and utility of Azido-PEG35 in pharmaceutical chemistry (Hu et al., 2013).

Safety And Hazards

In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, move the victim into fresh air . If symptoms persist, seek medical attention .

Future Directions

Azido-PEG35-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has potential applications in drug delivery .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQBVVZWHNZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H146N4O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1627.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG35-amine

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